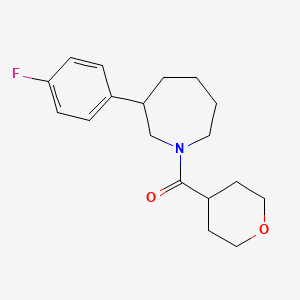![molecular formula C18H26N4O2S2 B2974599 5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034311-62-9](/img/structure/B2974599.png)
5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an imidazole ring, a sulfonyl group, a piperidine ring, and a tetrahydrothieno[3,2-c]pyridine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Piperidine is a six-membered ring with one nitrogen atom, and it’s often found in many pharmaceuticals . The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic moiety .
Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The imidazole and piperidine rings are likely to contribute to the compound’s basicity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the imidazole ring is known to participate in various chemical reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its structure and functional groups. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Chemical Properties
- The chemical synthesis of related thieno[2,3-c]pyridines and imidazo[1,2-a]pyridines involves reactions with sulfur and active methylene nitriles, showcasing the chemical versatility and the potential for generating a variety of derivatives for further biological or chemical studies (El-Kashef et al., 2007).
Antimicrobial and Antiulcer Activities
- Compounds with structural similarities to the target compound have been investigated for antimicrobial activities, suggesting potential for the development of new antimicrobial agents. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety have shown antimicrobial activity, indicating the potential of the sulfonamide group in contributing to biological activity (Ammar et al., 2004).
Therapeutic Applications
- Imidazo[1,2-a]pyridine scaffolds, closely related to the compound , have been extensively explored for their therapeutic potential, including anticancer, antimicrobial, and anticonvulsant activities. This highlights the possibility of utilizing such compounds in the development of new therapeutic agents (Deep et al., 2016).
Catalysis and Organic Synthesis
- The use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst for the synthesis of tetrasubstituted imidazoles underlines the role of such compounds in facilitating organic transformations, thereby contributing to the field of catalysis and synthetic organic chemistry (Zare et al., 2015).
Pharmacological Studies
- The exploration of non-sulfonamide 5-HT6 receptor partial inverse agonists among imidazo[4,5-b]pyridine derivatives for their cognition-enhancing properties signifies the potential of structurally related compounds in addressing neurological disorders and improving cognitive functions (Vanda et al., 2018).
作用機序
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
特性
IUPAC Name |
5-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S2/c1-14(2)21-12-18(19-13-21)26(23,24)22-8-3-16(4-9-22)20-7-5-17-15(11-20)6-10-25-17/h6,10,12-14,16H,3-5,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHGDYXTNDDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2974517.png)
![N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2974518.png)
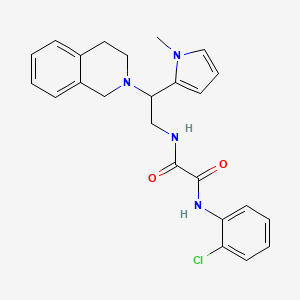
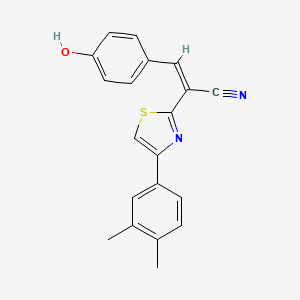
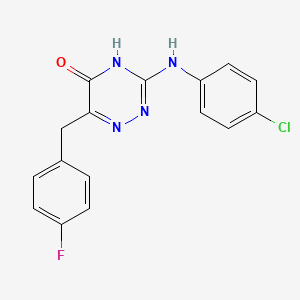
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2974525.png)
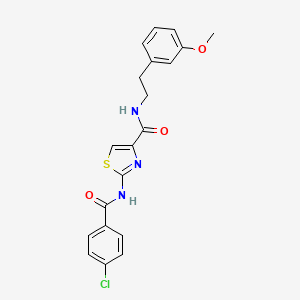
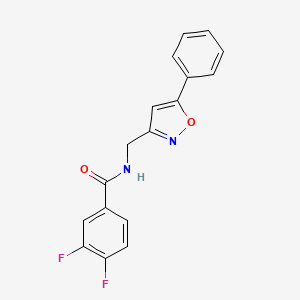
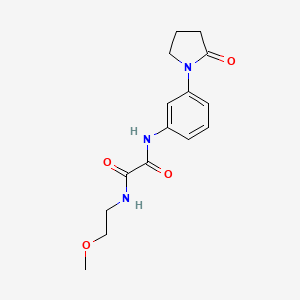
![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)
![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)

